((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone
Description
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone features a bicyclo[3.2.1]octane scaffold fused with a triazole moiety and a 3-bromophenyl ketone group. This structure is part of a broader class of azabicyclic compounds known for their pharmacological relevance, particularly in targeting central nervous system (CNS) receptors and enzymes due to their rigid, lipophilic frameworks .
Properties
IUPAC Name |
(3-bromophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-12-3-1-2-11(6-12)16(22)21-13-4-5-14(21)8-15(7-13)20-10-18-9-19-20/h1-3,6,9-10,13-15H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISGPDBBBKQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)Br)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure combined with a triazole moiety, which is known for enhancing biological activity through various mechanisms.
- IUPAC Name : this compound
- Molecular Formula : C16H18BrN5O
- Molecular Weight : 384.25 g/mol
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Staphylococcus aureus | Strong Inhibition | |
| Candida albicans | Effective |
2. Anticancer Properties
Preliminary studies suggest that compounds containing azabicyclo structures may inhibit cancer cell proliferation. This compound has shown promise in inhibiting growth in certain cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
3. Neuropharmacological Effects
The azabicyclo framework is often associated with neuroactive compounds. This particular compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
- Dopamine Transporter Inhibition : Similar compounds have been shown to inhibit the dopamine transporter (DAT), suggesting a potential role in treating disorders like Parkinson’s disease and addiction.
Case Studies
A notable case study involved the evaluation of the compound's effects on neurodegenerative models:
- Study on Alzheimer’s Disease Models : The compound demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides in vitro, indicating potential benefits for Alzheimer's treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs described in the evidence:
Key Observations:
Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound contrasts with the 4-chlorophenyl in . Halogen positioning (para vs. meta) can alter receptor binding; bromine’s larger atomic radius may improve hydrophobic interactions compared to chlorine . Triazole vs.
Structural Rigidity and Pharmacokinetics :
- The 8-azabicyclo[3.2.1]octane core provides conformational rigidity, enhancing selectivity for sterically constrained targets (e.g., GPCRs) . Methylation of the nitrogen () further modulates lipophilicity and metabolic stability .
Biological Activity :
- While the target compound lacks direct activity data, analogs like ’s 4-chlorophenyl derivative show antibacterial effects, suggesting halogenated aryl groups may confer broad-spectrum activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
